molecular formula C26H22N2O4S2 B12144177 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12144177
M. Wt: 490.6 g/mol
InChI Key: NPXGQEUTJWVZRM-UHFFFAOYSA-N
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Description

The compound "(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione" features a pyrrolidine-2,3-dione core substituted with three distinct functional groups:

  • 4-[Hydroxy(thiophen-2-yl)methylidene]: A hydroxy-substituted thiophene moiety in the (4E)-configuration, which may enhance hydrogen-bonding interactions.
  • 5-(4-Propoxyphenyl): A propoxy-substituted phenyl group, likely increasing lipophilicity and influencing pharmacokinetics.

While direct synthetic or spectroscopic data for this compound are absent in the provided evidence, its structural features align with heterocyclic systems reported in the literature, enabling inferred comparisons.

Properties

Molecular Formula

C26H22N2O4S2

Molecular Weight

490.6 g/mol

IUPAC Name

4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H22N2O4S2/c1-3-12-32-17-9-7-16(8-10-17)22-21(23(29)19-5-4-13-33-19)24(30)25(31)28(22)26-27-18-11-6-15(2)14-20(18)34-26/h4-11,13-14,22,30H,3,12H2,1-2H3

InChI Key

NPXGQEUTJWVZRM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)C)O)C(=O)C5=CC=CS5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is the condensation reaction between a thiophene derivative and a benzothiazole derivative, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to form hydroxyl groups.

    Substitution: The thiophene and benzothiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups results in diols.

Scientific Research Applications

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Materials Science: Incorporation into polymers or nanomaterials for enhanced properties such as conductivity or stability.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating the activity of its targets.

Comparison with Similar Compounds

Core Heterocyclic Systems

The pyrrolidine-2,3-dione core distinguishes the target compound from analogs in the evidence, which feature:

  • Imidazolidin-4-one (): A five-membered ring with two nitrogen atoms and a ketone group, synthesized via aldehyde-amine condensation .
  • Thiazolidinone (): A sulfur-containing five-membered ring formed by thiosemicarbazide and chloroacetic acid .
  • 1,3,4-Oxadiazole-2-thione (): A fused aromatic system with oxygen and sulfur atoms .

Key Difference : The pyrrolidine-2,3-dione core in the target compound introduces rigidity and additional hydrogen-bonding sites compared to smaller heterocycles.

Substituent Analysis

Compound Core Structure Substituents Synthesis Method (Inferred) Yield (Reported)
Target Compound Pyrrolidine-2,3-dione 6-Methylbenzothiazol, hydroxy-thiophene, 4-propoxyphenyl Aldehyde condensation (analogous to ) N/A
(5Z)-Imidazolidin-4-one (4e, ) Imidazolidinone Benzodioxan, methyl Reflux with aldehyde and propylamine 98%
Thiazolidinone (5, ) Thiazolidinone 4-Methoxyphenyl, 4-hydroxyphenyl Thiosemicarbazide + chloroacetic acid N/A

Observations :

  • Benzothiazole vs.
  • Propoxyphenyl vs. Methoxyphenyl: The longer propoxy chain in the target compound likely enhances lipophilicity compared to methoxy groups in ’s thiazolidinone .

Spectroscopic and Analytical Comparisons

Characterization Techniques

  • NMR Spectroscopy : Used in to elucidate structures of Z. fabago isolates, confirming substituent positions via ¹H and ¹³C signals .
  • TLC Monitoring : Applied in to track reaction progress .

Inferred Data for Target Compound :

  • ¹H-NMR : Expected signals for thiophene protons (δ 6.5–7.5 ppm), benzothiazole aromatic protons (δ 7.0–8.5 ppm), and propoxyphenyl protons (δ 1.0–1.5 ppm for -OCH₂CH₂CH₃).
  • UV-Vis : Absorption bands at ~250–300 nm due to conjugated systems (benzothiazole, thiophene) .

Hydrogen-Bonding Networks

highlights hydrogen bonding (N–H···O/S) in triazole-thione analogs, suggesting the target’s hydroxy-thiophene group could form similar interactions, enhancing crystallinity or solubility .

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